![molecular formula C12H17BrO2S B1339859 (4-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 96804-05-6](/img/structure/B1339859.png)
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane
Overview
Description
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound with the molecular formula C12H17BrO2S It is characterized by the presence of a bromophenyl group and a diethoxyethylsulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the reaction of 4-bromothiophenol with bromoacetaldehyde diethyl acetal. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is initially cooled to 0°C and then allowed to warm to room temperature, where it is stirred overnight to complete the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfane group to a thiol or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane: Applications in Scientific Research
This compound, with the CAS No. 96804-05-6, is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry .
Chemical Properties
- Molecular Formula:
- Molecular Weight: 305.23
- Storage: Should be stored under an inert atmosphere at 2-8°C
- Signal Word: Warning
- Hazard Statements:
- Precautionary Statements:
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray
- P264: Wash skin thoroughly after handling
- P270: Do not eat, drink, or smoke when using this product
- P271: Use only outdoors or in a well-ventilated area
- P280: Wear protective gloves/protective clothing/eye protection/face protection
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
- P302+P352: IF ON SKIN: Wash with plenty of soap and water
- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
- P330: Rinse mouth
- P363: Wash contaminated clothing before reuse
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations
Applications
- Medicinal Chemistry: this compound is utilized as a key intermediate in the field of medicinal chemistry .
- Inhibitors of the Kynurenine Pathway: Pharmaceutical compounds that regulate enzymes indoleamine 2,3-dioxygenase-1 and/or indoleamine 2,3-dioxygenase-2 and/or tryptophan 2,3-dioxygenase are related to the kynurenine pathway . The kynurenine pathway is where the essential amino acid Tryptophan (Trp) is catabolized . Novel inhibitors of these enzymes, metabolites, and pharmaceutically acceptable salts or prodrugs are useful in treating diseases resulting from dysregulation of this pathway . Compounds act by inhibiting the enzymatic activity or expression of indoleamine 2,3-dioxygenase-1 and/or indoleamine 2,3-dioxygenase-2 and/or tryptophan 2,3-dioxygenase .
Case Studies
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfane group can undergo redox reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
- (4-Chlorophenyl)(2,2-diethoxyethyl)sulfane
- (4-Fluorophenyl)(2,2-diethoxyethyl)sulfane
- (4-Iodophenyl)(2,2-diethoxyethyl)sulfane
Comparison: (4-Bromophenyl)(2,2-diethoxyethyl)sulfane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Biological Activity
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane, with the CAS number 96804-05-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.
- Molecular Formula : C12H17BrO2S
- Molecular Weight : Approximately 305.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits the following mechanisms:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to both inhibition and activation of metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The compound influences cell function by modulating key cellular processes:
- Cell Signaling Pathways : It has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.
- Gene Expression : It can influence the expression of genes involved in oxidative stress response, thereby affecting cellular redox balance and metabolism.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage:
- Low Doses : Minimal toxic effects with modulation of specific biochemical pathways.
- High Doses : Induction of toxicity, including hepatotoxicity and nephrotoxicity.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 25 |
A549 (Lung) | 30 |
MCF-7 (Breast) | 40 |
These findings suggest that the compound may induce apoptosis in cancer cells through various pathways that remain to be fully characterized.
Antimicrobial Properties
In addition to its anticancer activity, preliminary studies have indicated potential antimicrobial properties against several bacterial strains. The effectiveness was assessed using standard disc diffusion methods. Here are some preliminary results:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results indicate that this compound may have a role in combating bacterial infections.
Properties
IUPAC Name |
1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKXVSLKUBXRSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=C(C=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474221 | |
Record name | 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96804-05-6 | |
Record name | 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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